molecular formula C6H7F2NO B2715152 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one CAS No. 2379945-32-9

7,7-Difluoro-5-azaspiro[2.4]heptan-6-one

Cat. No.: B2715152
CAS No.: 2379945-32-9
M. Wt: 147.125
InChI Key: FLYGPLAXOCVEMY-UHFFFAOYSA-N
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Description

7,7-Difluoro-5-azaspiro[2.4]heptan-6-one is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with a difluorinated ketone. The reaction conditions often require the use of a base and a solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

7,7-Difluoro-5-azaspiro[2.4]heptan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride
  • 5-Azaspiro[2.4]heptan-7-amine
  • 7,7-Difluoro-5-azaspiro[2.4]heptane

Comparison: Compared to these similar compounds, 7,7-Difluoro-5-azaspiro[2.4]heptan-6-one is unique due to its specific spirocyclic structure and the presence of a ketone group.

Properties

IUPAC Name

7,7-difluoro-5-azaspiro[2.4]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)4(10)9-3-5(6)1-2-5/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYGPLAXOCVEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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